molecular formula C27H27ClN6O2 B11027410 (2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11027410
M. Wt: 503.0 g/mol
InChI Key: RHIGKFSUGZCJJR-IZZDOVSWSA-N
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Description

The compound (2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)prop-2-enamide is a complex organic molecule featuring multiple functional groups, including an indole, pyrimidine, and methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, which is then coupled with the pyrimidine moiety. The final step involves the formation of the enamine linkage with the methoxyphenyl group.

    Indole Synthesis: The indole derivative can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Pyrimidine Coupling: The 4,6-dimethylpyrimidine moiety is introduced through a nucleophilic substitution reaction, often using a halogenated pyrimidine derivative.

    Enamine Formation: The final step involves the condensation of the indole-pyrimidine intermediate with 4-methoxybenzaldehyde under basic conditions to form the enamine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and methoxyphenyl moieties.

    Reduction: Reduction reactions can target the enamine linkage, converting it to an amine.

    Substitution: The chloro group on the indole can be substituted with various nucleophiles, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction typically yields the corresponding amine.

    Substitution: Substitution reactions yield various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. The indole and pyrimidine moieties are common in many biologically active compounds, suggesting potential pharmacological applications.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the synthesis of dyes, pigments, or other specialty chemicals due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with indole and pyrimidine moieties can interact with enzymes, receptors, or nucleic acids. The enamine linkage may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-{(E)-{[2-(5-bromo-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)prop-2-enamide
  • (2E)-N-{(E)-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)prop-2-enamide

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the positions of these groups on the molecule. The presence of a chloro group on the indole and the specific enamine linkage contribute to its distinct chemical and biological properties.

(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)prop-2-enamide , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H27ClN6O2

Molecular Weight

503.0 g/mol

IUPAC Name

(E)-N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C27H27ClN6O2/c1-17-14-18(2)32-27(31-17)34-26(33-25(35)11-6-19-4-8-22(36-3)9-5-19)29-13-12-20-16-30-24-10-7-21(28)15-23(20)24/h4-11,14-16,30H,12-13H2,1-3H3,(H2,29,31,32,33,34,35)/b11-6+

InChI Key

RHIGKFSUGZCJJR-IZZDOVSWSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)/C=C/C4=CC=C(C=C4)OC)C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C=CC4=CC=C(C=C4)OC)C

Origin of Product

United States

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